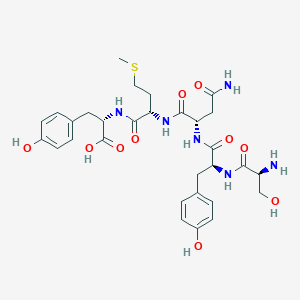
L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seril-L-tirosil-L-asparaginil-L-metionil-L-tirosina es un compuesto peptídico compuesto por cinco aminoácidos: serina, tirosina, asparagina, metionina y tirosina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de L-Seril-L-tirosil-L-asparaginil-L-metionil-L-tirosina típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:
Unión del primer aminoácido: El grupo carboxilo del primer aminoácido (serina) se une a la resina.
Desprotección: El grupo protector en el grupo amino del aminoácido se elimina.
Acoplamiento: El siguiente aminoácido (tirosina) se activa y acopla a la cadena peptídica creciente.
Repetición: Los pasos 2 y 3 se repiten para asparagina, metionina y tirosina.
Escisión: El péptido completado se escinde de la resina y se purifica.
Métodos de producción industrial
La producción industrial de péptidos como L-Seril-L-tirosil-L-asparaginil-L-metionil-L-tirosina a menudo emplea sintetizadores de péptidos automatizados, que optimizan el proceso SPPS. Estas máquinas pueden manejar múltiples ciclos de síntesis, asegurando un alto rendimiento y pureza. Además, la producción a gran escala puede involucrar la síntesis de péptidos en fase líquida (LPPS) para aplicaciones específicas.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Seril-L-tirosil-L-asparaginil-L-metionil-L-tirosina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los residuos de metionina pueden oxidarse a metionina sulfóxido o metionina sulfona.
Reducción: Los puentes disulfuro, si están presentes, pueden reducirse a tioles libres.
Sustitución: Los residuos de aminoácidos pueden sustituirse por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno o el ácido perfórmico se pueden utilizar para reacciones de oxidación.
Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.
Sustitución: Diversos reactivos, como las carbodiimidas, pueden facilitar las reacciones de sustitución.
Principales productos formados
Oxidación: Metionina sulfóxido y metionina sulfona.
Reducción: Tioles libres de los puentes disulfuro.
Sustitución: Péptidos modificados con grupos funcionales alterados.
Aplicaciones Científicas De Investigación
L-Seril-L-tirosil-L-asparaginil-L-metionil-L-tirosina tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Se investiga su papel en las interacciones proteína-proteína y la especificidad enzima-sustrato.
Medicina: Posibles aplicaciones terapéuticas, incluidos los sistemas de administración de fármacos y las vacunas basadas en péptidos.
Industria: Se utiliza en el desarrollo de biomateriales y nanotecnología.
Mecanismo De Acción
El mecanismo de acción de L-Seril-L-tirosil-L-asparaginil-L-metionil-L-tirosina depende de su aplicación específica. En los sistemas biológicos, puede interactuar con receptores o enzimas específicos, influyendo en las vías celulares. Por ejemplo, podría unirse a un receptor, desencadenando una cascada de señalización que altera las funciones celulares. Los objetivos moleculares exactos y las vías involucradas variarían según el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos similares
L-Seril-L-asparaginil-L-tirosil-L-seril-L-leucilglicil-L-metionina: Otro péptido con una composición similar de aminoácidos pero una secuencia y propiedades diferentes.
L-Seril-L-α-aspartil-L-lisil-L-prolina: Un péptido con una secuencia y propiedades funcionales diferentes.
Ciclo-(L-Phe-L-Pro): Un péptido cíclico con características estructurales y funcionales distintas.
Singularidad
L-Seril-L-tirosil-L-asparaginil-L-metionil-L-tirosina es única debido a su secuencia específica y combinación de aminoácidos, que confieren propiedades químicas y biológicas distintas
Propiedades
Número CAS |
590368-21-1 |
|---|---|
Fórmula molecular |
C30H40N6O10S |
Peso molecular |
676.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C30H40N6O10S/c1-47-11-10-21(27(42)36-24(30(45)46)13-17-4-8-19(39)9-5-17)33-29(44)23(14-25(32)40)35-28(43)22(34-26(41)20(31)15-37)12-16-2-6-18(38)7-3-16/h2-9,20-24,37-39H,10-15,31H2,1H3,(H2,32,40)(H,33,44)(H,34,41)(H,35,43)(H,36,42)(H,45,46)/t20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
YNMRZGMRUKTMJZ-LSBAASHUSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N |
SMILES canónico |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)

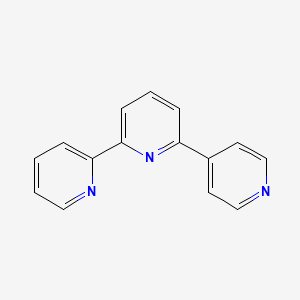

![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)


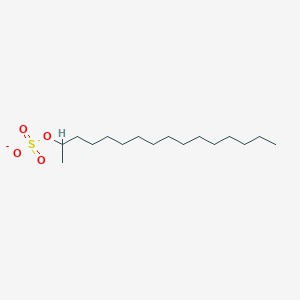
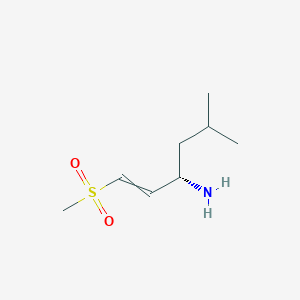

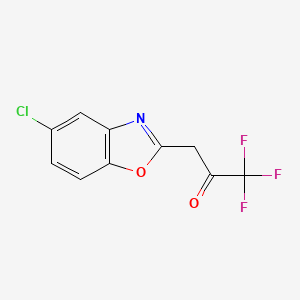
![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)

![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
